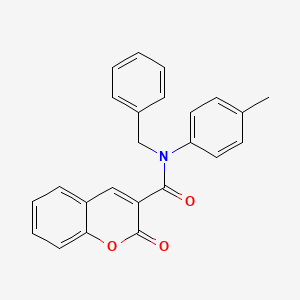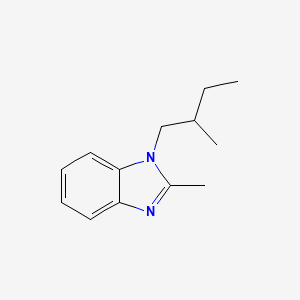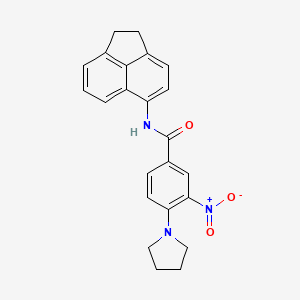![molecular formula C17H15BrN2OS3 B4081423 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4081423.png)
2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole
Vue d'ensemble
Description
2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It has been synthesized using various methods and has been shown to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways in the body. For example, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole has been shown to exhibit various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth: This compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
2. Induction of apoptosis: Studies have shown that 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole induces apoptosis in cancer cells by activating various apoptotic pathways.
3. Anti-inflammatory effects: This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound exhibits high potency against various biological targets, making it a useful tool for scientific research.
2. Broad-spectrum activity: 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole exhibits broad-spectrum activity against various bacterial and fungal strains, making it a useful tool for studying these organisms.
Some of the limitations of this compound include:
1. Limited solubility: 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole has limited solubility in water, which can make it difficult to use in certain experiments.
2. Toxicity: This compound exhibits some degree of toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole. Some of these include:
1. Further exploration of its antimicrobial activity: While the antimicrobial activity of this compound has been demonstrated, further studies are needed to fully understand its potential as an antimicrobial agent.
2. Development of new anticancer therapies: The potent anticancer activity of 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole makes it a potential candidate for the development of new cancer therapies.
3. Investigation of its anti-inflammatory effects: The anti-inflammatory effects of this compound make it a potential candidate for the treatment of inflammatory diseases, and further studies are needed to fully explore this potential.
In conclusion, 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole is a promising compound with a range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further studies are needed to fully explore the potential of this compound and to develop new therapies based on its activity.
Applications De Recherche Scientifique
2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole has been shown to exhibit promising biological activities, making it a potential candidate for scientific research. Some of the research applications of this compound include:
1. Antimicrobial activity: Studies have shown that 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
2. Anticancer activity: This compound has also been shown to exhibit potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy.
3. Anti-inflammatory activity: Studies have demonstrated that 2-[(4-bromobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole exhibits significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS3/c1-21-15-8-4-13(5-9-15)11-23-17-20-19-16(24-17)22-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWOXUKDYTXEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4081341.png)


![N-{[(2-iodophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4081349.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081368.png)
![6-tert-butyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4081370.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4081383.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4081393.png)
![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4081397.png)

![4-{3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4081414.png)
![1-(diphenylmethyl)-4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4081437.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081445.png)